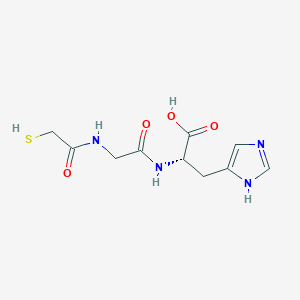
(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine is a chiral compound that features a pyridine ring substituted with bromine and fluorine atoms, and a cyclopropyl group attached to a methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Bromination and Fluorination: The pyridine ring is first brominated and fluorinated using appropriate reagents such as N-bromosuccinimide (NBS) and Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanamine moiety.
Cyclopropane Ring Reactions: The cyclopropyl group can participate in ring-opening reactions under certain conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, and electrophiles like alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are commonly used.
Cyclopropane Ring Reactions: Catalysts like palladium or nickel can facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while ring-opening reactions of the cyclopropyl group can lead to linear or branched chain compounds.
Aplicaciones Científicas De Investigación
(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: The unique structural properties of the compound make it useful in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes or signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine
- 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride
- 1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine
Uniqueness
(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine is unique due to the presence of both bromine and fluorine substituents on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as it can exhibit enantioselective interactions with biological targets.
Propiedades
Fórmula molecular |
C9H10BrFN2 |
|---|---|
Peso molecular |
245.09 g/mol |
Nombre IUPAC |
(S)-(5-bromo-2-fluoropyridin-3-yl)-cyclopropylmethanamine |
InChI |
InChI=1S/C9H10BrFN2/c10-6-3-7(9(11)13-4-6)8(12)5-1-2-5/h3-5,8H,1-2,12H2/t8-/m0/s1 |
Clave InChI |
REUKCWCBSCDWFI-QMMMGPOBSA-N |
SMILES isomérico |
C1CC1[C@@H](C2=C(N=CC(=C2)Br)F)N |
SMILES canónico |
C1CC1C(C2=C(N=CC(=C2)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
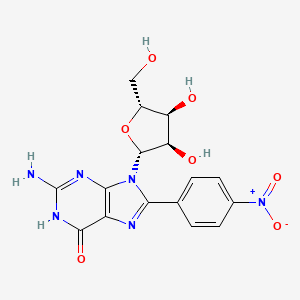
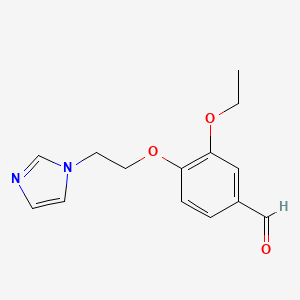
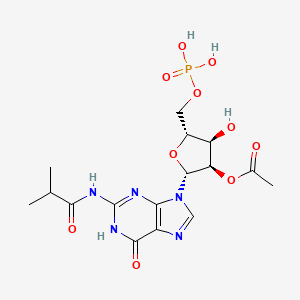
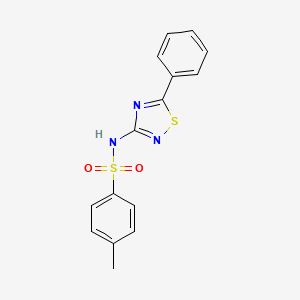
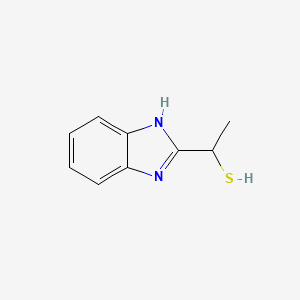
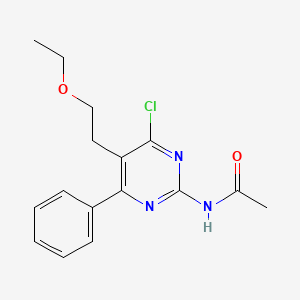
![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)

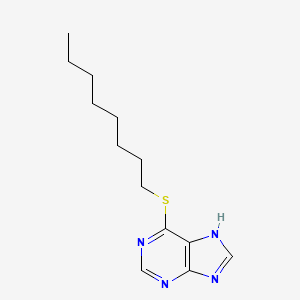
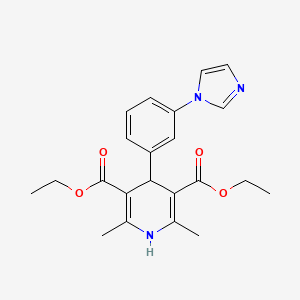
![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)
